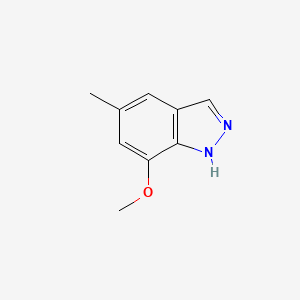
7-METHOXY-5-METHYL-1H-INDAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole, 7-methoxy-5-methyl- is a heterocyclic aromatic organic compound. Indazoles are known for their diverse biological activities and are often found in various pharmacologically active molecules. The presence of methoxy and methyl groups on the indazole ring can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole derivatives can be synthesized through various methods. One common approach involves the cyclization of hydrazones with aldehydes or ketones. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazoles via consecutive formation of C–N and N–N bonds . Another method involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by cyclization to form the indazole ring .
Industrial Production Methods: Industrial production of 1H-indazole derivatives often employs metal-catalyzed reactions due to their efficiency and high yields. Transition metal catalysts such as copper, silver, and iodine are commonly used in these processes .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole, 7-methoxy-5-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroindazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indazole ring, especially at positions activated by the methoxy and methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of indazole.
Reduction: Dihydroindazoles.
Substitution: Various substituted indazoles depending on the reagents used.
Scientific Research Applications
1H-Indazole, 7-methoxy-5-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the development of new materials and as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1H-Indazole, 7-methoxy-5-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in the treatment of respiratory diseases . The exact molecular targets and pathways can vary depending on the specific structure and functional groups of the indazole derivative.
Comparison with Similar Compounds
1H-Indazole: The parent compound without methoxy and methyl groups.
2H-Indazole: A structural isomer with different electronic properties.
Indole: A structurally related compound with a nitrogen atom in a different position.
Uniqueness: 1H-Indazole, 7-methoxy-5-methyl- is unique due to the presence of methoxy and methyl groups, which can enhance its biological activity and chemical reactivity compared to other indazole derivatives . These substituents can also influence the compound’s solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
7-methoxy-5-methyl-1H-indazole |
InChI |
InChI=1S/C9H10N2O/c1-6-3-7-5-10-11-9(7)8(4-6)12-2/h3-5H,1-2H3,(H,10,11) |
InChI Key |
CDUISYFVPCSZIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


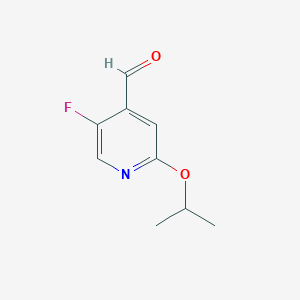
![3-o-Methyl-D-glucose,[methyl-14c]](/img/structure/B1494334.png)
![(2S)-1-[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-6-Amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1494345.png)
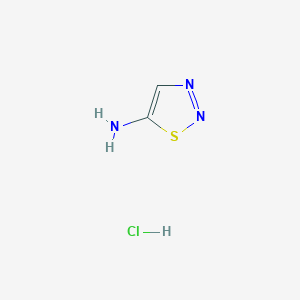
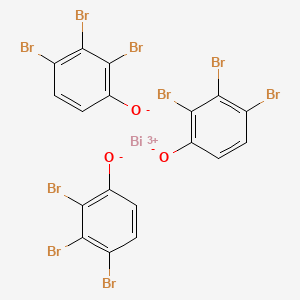
![6-(2-Deoxy-5-O-DMT-b-D-ribofuranosyl)-3,4-dihydro-8H-pyrimido-[4,5-c][1,2]oxazin-7-one](/img/structure/B1494349.png)
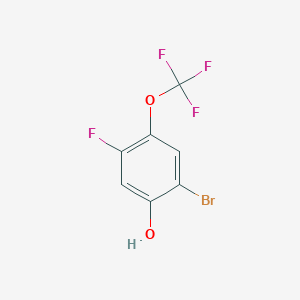
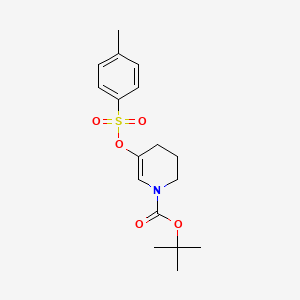
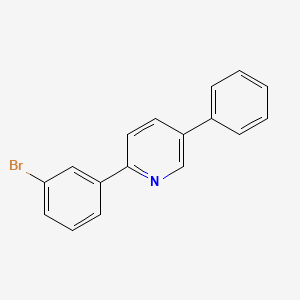
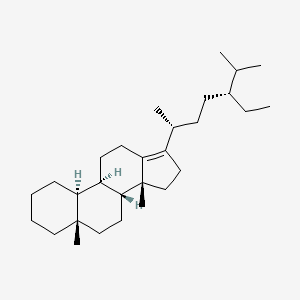
![alpha-D-Man-[1->4]-alpha-D-Man-1->OMe](/img/structure/B1494383.png)
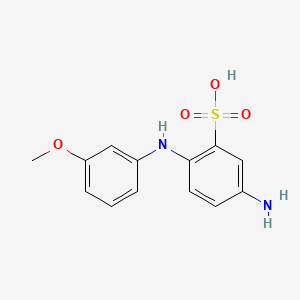
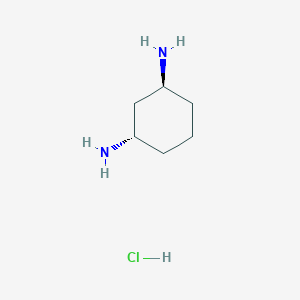
![2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1494405.png)
